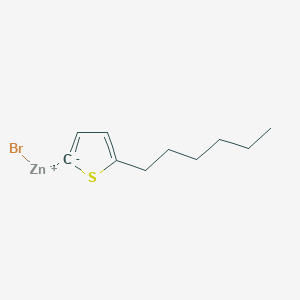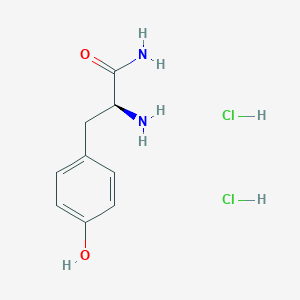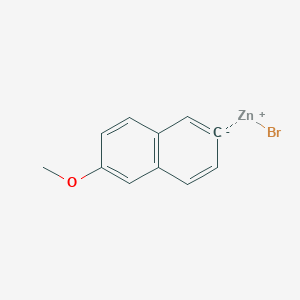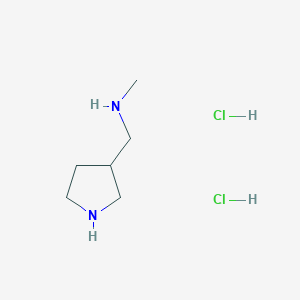
5-Hexyl-2-thienylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-2-thienylzinc bromide: is an organozinc compound with the molecular formula C10H15BrSZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran, a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Hexyl-2-thienylzinc bromide typically involves the reaction of 5-Hexyl-2-thienyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
5-Hexyl-2-thienyl bromide+Zn→5-Hexyl-2-thienylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Hexyl-2-thienylzinc bromide can undergo oxidation reactions, where the zinc moiety is oxidized to zinc oxide, and the organic part is transformed into corresponding oxidized products.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound is widely used in substitution reactions, especially in cross-coupling reactions like the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with bases like potassium carbonate to facilitate the reaction.
Major Products Formed:
Oxidation: Corresponding oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Hexyl-2-thienylzinc bromide is extensively used in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent can be used in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in synthesizing complex organic molecules makes it valuable in the production of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Hexyl-2-thienylzinc bromide in chemical reactions involves the transfer of the thienyl group to a target molecule. In cross-coupling reactions, the zinc atom coordinates with the palladium catalyst, facilitating the transfer of the thienyl group to the aryl halide. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired biaryl product .
Comparación Con Compuestos Similares
- 2-Thienylzinc bromide
- 2-Bromo-3-hexyl-5-thienylzinc bromide
- Phenylzinc bromide
Comparison: 5-Hexyl-2-thienylzinc bromide is unique due to its hexyl substituent, which can influence its reactivity and solubility compared to other thienylzinc bromides. The hexyl group can provide steric hindrance, affecting the compound’s behavior in certain reactions. Additionally, the presence of the hexyl group can enhance the solubility of the compound in organic solvents, making it more versatile in various synthetic applications .
Propiedades
IUPAC Name |
bromozinc(1+);5-hexyl-2H-thiophen-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15S.BrH.Zn/c1-2-3-4-5-7-10-8-6-9-11-10;;/h6,8H,2-5,7H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZZIRGIUMREBE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=[C-]S1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrSZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)

![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)










